4-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Overview
Description
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine (4MPP) is an organic compound and a piperidine derivative with a wide range of applications in fields such as biochemistry and pharmacology. 4MPP is a relatively new compound, and its properties and potential applications are still being explored.
Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Research has highlighted the importance of potent and selective chemical inhibitors in human liver microsomes, with a focus on cytochrome P450 (CYP) enzymes. These enzymes metabolize a diverse number of drugs, and understanding their activity is crucial for predicting drug-drug interactions. Chemical compounds, including piperidine derivatives, are used to determine the selectivity and involvement of specific CYP isoforms in drug metabolism, aiding in the development of safer pharmaceuticals (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
The interaction of piperidine with nitro-group-containing compounds through nucleophilic aromatic substitution reactions provides quantitative yields of specific derivatives. This process, which does not undergo base catalysis, offers insights into the synthesis of complex molecules that could have therapeutic applications (Pietra & Vitali, 1972).
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and evaluated for their potential agrochemical and pharmaceutical activities. New synthesis methods under microwave conditions have been developed, providing compounds with herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Dipeptidyl Peptidase IV Inhibitors
The compound is part of research into dipeptidyl peptidase IV inhibitors, which are a target for treating type 2 diabetes mellitus. Various inhibitors, including those with piperidine and pyrazole structures, have been patented, demonstrating the compound's relevance in developing antidiabetic drugs (Mendieta et al., 2011).
DNA Minor Groove Binders
Research into Hoechst 33258 analogues, which bind to the minor groove of double-stranded DNA, has implications for the design of drugs targeting DNA interactions. Piperidine derivatives, as part of this research, show potential in the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Anti-colorectal Cancer Activity
Quinazoline derivatives, including those with piperidine and pyrazole structures, have shown anti-colorectal cancer activity by modulating the expression of genes and proteins involved in cancer progression. This research highlights the potential of these compounds in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).
properties
IUPAC Name |
4-(4-methoxypyrazol-1-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWNZACTMRDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.